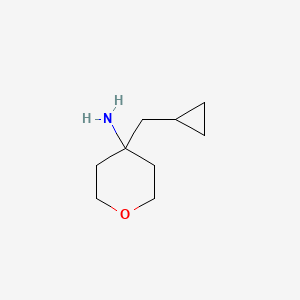

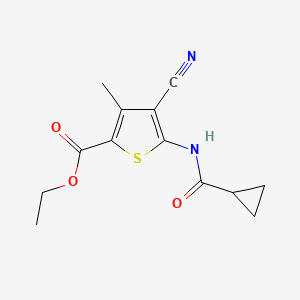

N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been a focus of research due to their potential antibacterial properties. One study aimed to synthesize new derivatives by reacting a precursor with various active methylene compounds, resulting in the production of pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was explored, leading to the formation of pyrazole and oxazole derivatives . Another study synthesized a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, which were evaluated for their inhibitory activity against carbonic anhydrase enzymes . Furthermore, the facile synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was reported, characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these synthesized compounds is crucial for their biological activity. The structure elucidation was carried out using techniques such as Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis . In another study, the influence of fluorine atoms on the chemical shifts and splitting patterns of protons and carbons was observed, with detailed NMR analysis including DEPT 90-135, 1H-1H COSY, 1H-13C HMQC, HMBC, and HRMS spectra .

Chemical Reactions Analysis

The reactivity of the synthesized compounds has been studied in various contexts. For instance, the precursor hydrazone's reactivity towards hydrazine derivatives was investigated, leading to the synthesis of pyrazole and oxazole derivatives . The synthesized sulfonamides were also tested for their inhibitory activity against carbonic anhydrase enzymes, showing that the nature of the substituents in the dihydro-thiazole ring significantly influenced the activity and selectivity profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological potential. The antibacterial activity of the synthesized heterocyclic compounds was tested, with eight compounds found to have high activities . The antiproliferative activity of the new pyrazole-4-sulfonamide derivatives was evaluated in vitro against U937 cells, and their structure–activity relationships were discussed . Additionally, a novel series of polyfluoro substituted pyrazoline type sulfonamides showed significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes, with Ki values in the nanomolar range .

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. The study involved producing various derivatives and testing them for antibacterial activity, with several compounds demonstrating high activities (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition : Sulfonamides, including compounds structurally related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. This enzyme plays a crucial role in various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Studies have synthesized and characterized metal complexes of pyrazole-based sulfonamide and evaluated their inhibition on human carbonic anhydrase isoenzymes, showing significant inhibitory activity (Nurgün Büyükkıdan, B. Büyükkıdan, M. Bülbül, R. Kasımoğulları, Samet Mert, 2017).

Anticancer Research

- Synthesis, Anticancer, and Radiosensitizing Evaluation : Novel sulfonamide derivatives have been synthesized and assessed for their in-vitro anticancer activity, with some compounds showing higher activity than doxorubicin, a widely used anticancer drug. Additionally, several of these compounds were evaluated for their ability to enhance the cell killing effect of γ-radiation, indicating potential applications in cancer treatment and radiosensitization (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, Sally S. Zahran, 2015).

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-11-13(10-16(2)15-11)19(17,18)14-9-8-12-6-4-3-5-7-12/h6,10,14H,3-5,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCXCXLRHSXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCC2=CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)